molecular formula C11H9N5 B093104 8-phenyl-7H-purin-6-amine CAS No. 17720-22-8

8-phenyl-7H-purin-6-amine

Cat. No.: B093104
CAS No.: 17720-22-8
M. Wt: 211.22 g/mol
InChI Key: KFMQOHDPKOQCMU-UHFFFAOYSA-N
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Description

AH5015 is a high-efficiency, single-chip synchronous buck DC/DC converter chip. It is designed to deliver a continuous load of 5A with excellent line and load regulation capabilities. The device operates within an input voltage range of 7V to 38V and provides an adjustable output voltage from 3.3V to 25V. AH5015 is equipped with short-circuit and thermal protection circuits, enhancing the system’s reliability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AH5015 involves advanced semiconductor fabrication techniques. The process typically includes the following steps:

    Wafer Fabrication: Silicon wafers are prepared using the Czochralski process.

    Photolithography: Patterns are transferred onto the wafer using ultraviolet light.

    Doping: Impurities are introduced to modify the electrical properties of the silicon.

    Etching: Unwanted material is removed to create the desired circuit patterns.

    Deposition: Thin layers of materials are deposited onto the wafer to form the various components of the chip.

    Packaging: The fabricated chips are encapsulated in protective packages.

Industrial Production Methods

In industrial settings, the production of AH5015 involves large-scale semiconductor manufacturing facilities. These facilities use automated equipment to ensure precision and consistency in the production process. Quality control measures, such as electrical testing and inspection, are implemented to ensure the reliability and performance of the final product .

Chemical Reactions Analysis

Types of Reactions

AH5015, being an electronic component, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. it is designed to handle electrical reactions, such as:

    Voltage Regulation: The chip regulates the input voltage to provide a stable output voltage.

    Current Limiting: It limits the current to prevent damage to the circuit.

Common Reagents and Conditions

The primary reagents involved in the production of AH5015 are silicon, dopants (such as boron and phosphorus), and various chemicals used in photolithography and etching processes. The conditions include high temperatures for doping and deposition, as well as controlled environments to prevent contamination .

Major Products Formed

The major product formed is the AH5015 chip itself, which is used in various electronic applications, including automotive chargers, portable devices, and network systems .

Scientific Research Applications

AH5015 has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of AH5015 involves the regulation of electrical energy. The chip uses a constant frequency, average current mode control structure to provide a stable output voltage. It integrates high-side and low-side switches to achieve synchronous rectification, which improves efficiency. The internal compensation and soft-start features ensure smooth operation and prevent inrush current .

Comparison with Similar Compounds

Similar Compounds

    FH5015: Another high-efficiency, single-chip synchronous buck DC/DC converter with similar features.

    FS5175AE: A dual-cell (8.4V/8.7V) and triple-cell (12.6V) lithium battery charging IC with comparable applications.

Uniqueness

AH5015 stands out due to its wide input voltage range (7V to 38V) and high efficiency (up to 95%). It also features integrated short-circuit and thermal protection circuits, making it highly reliable for various applications .

Properties

IUPAC Name

8-phenyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMQOHDPKOQCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309321
Record name 8-phenyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17720-22-8
Record name MLS003115082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-phenyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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